molecular formula C12H11BrF5NO B8157022 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine

Cat. No.: B8157022
M. Wt: 360.12 g/mol
InChI Key: KDNWQKKGNGRQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and difluoropiperidine groups

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the brominated aromatic ring with the piperidine moiety . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, trifluoromethoxy, and difluoropiperidine groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5NO/c13-8-5-9(7-10(6-8)20-12(16,17)18)19-3-1-11(14,15)2-4-19/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNWQKKGNGRQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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